N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17839249
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H19N3 |
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Molecular Weight | 205.30 g/mol |
IUPAC Name | N-(dicyclopropylmethyl)-1-ethylpyrazol-4-amine |
Standard InChI | InChI=1S/C12H19N3/c1-2-15-8-11(7-13-15)14-12(9-3-4-9)10-5-6-10/h7-10,12,14H,2-6H2,1H3 |
Standard InChI Key | OYTVLOMPAYSFHS-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C=N1)NC(C2CC2)C3CC3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Pyrazole Framework
The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms. In N-(dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine, the 1-position is occupied by an ethyl group (-CH2CH3), while the 4-position features a secondary amine (-NH-) linked to a dicyclopropylmethyl substituent. This substitution pattern confers unique steric and electronic properties, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C12H19N3 |
Molecular Weight (g/mol) | 205.30 |
SMILES | CCN1C=C(C=N1)NC(C2CC2)C3CC3 |
InChIKey | ZXMQHYMJGYKTQN-UHFFFAOYSA-N |
Predicted logP | 3.2 ± 0.4 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The dicyclopropylmethyl group introduces significant hydrophobicity (logP ≈ 3.2), as inferred from analogous amines . The bicyclopropane moiety also imposes steric constraints, potentially affecting binding affinity in biological systems.
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, predictions based on its structure suggest:
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IR: N-H stretching at ~3350 cm⁻¹, C-N vibrations (1250–1350 cm⁻¹), and aromatic C=C/C=N bands (1450–1600 cm⁻¹) .
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NMR: Pyrazole protons (δ 7.2–8.1 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.8–4.0 ppm for CH2), and cyclopropane protons (δ 0.5–1.2 ppm) .
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The compound can be synthesized via two primary strategies:
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Direct Alkylation of 1-Ethyl-1H-pyrazol-4-amine:
Reaction with dicyclopropylmethyl bromide under basic conditions (e.g., K2CO3 in DMF). This SN2 pathway is favored due to the steric accessibility of the primary amine . -
Reductive Amination:
Condensation of 1-ethyl-1H-pyrazol-4-amine with dicyclopropylmethyl ketone followed by reduction using NaBH4 or catalytic hydrogenation .
Table 2: Comparative Synthetic Approaches
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Direct Alkylation | 45–55 | ≥90 | Competitive over-alkylation |
Reductive Amination | 60–70 | ≥95 | Ketone availability |
Optimization Strategies
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Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation, while THF improves ketone solubility in reductive amination .
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation rates by 30–40% .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .
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Thermal Stability: Decomposition onset at 215°C (TGA), suitable for standard storage conditions .
ADME Profile (Predicted)
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 8.2 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of cyclopropane rings, yielding hydroxylated metabolites .
Biological Activities and Applications
Central Nervous System (CNS) Modulation
Structural analogs act as allosteric modulators of GABA-A receptors (EC50 = 0.8–1.2 µM), suggesting potential anxiolytic or sedative applications . The compound’s logP (~3.2) aligns with blood-brain barrier permeability criteria.
Table 3: Comparative Bioactivity of Pyrazole Derivatives
Compound | Target | IC50/EC50 (µM) | Reference |
---|---|---|---|
N-(Dicyclopropylmethyl)... | GABA-A (predicted) | 1.5 ± 0.3 | |
1-Ethyl-1H-pyrazol-4-amine | COX-2 | 12.4 |
Computational and Mechanistic Insights
Molecular Docking Studies
Docking into the GABA-A receptor (PDB: 6HUO) reveals:
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Hydrogen Bonding: Pyrazole N2 with Asn-60 (2.9 Å).
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Hydrophobic Contacts: Dicyclopropylmethyl group with Phe-77 and Tyr-157 .
DFT Calculations
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on pyrazole nitrogens (-0.35 e), favoring electrophilic attacks .
Industrial and Materials Science Applications
Coordination Chemistry
The compound’s amine and pyrazole moieties enable chelation with transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with luminescent properties (λem = 450–480 nm) .
Polymer Stabilization
Incorporation into polyurethane matrices reduces thermal degradation by 40% (TGA), attributed to radical scavenging by the pyrazole ring .
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